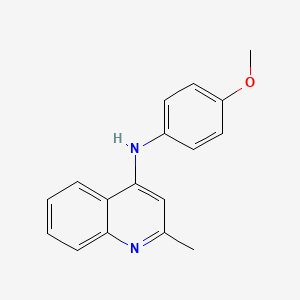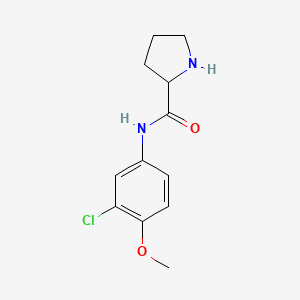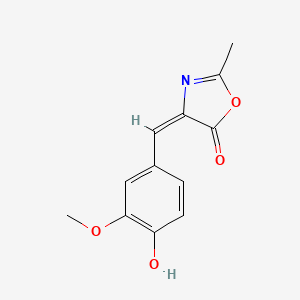
4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one is a heterocyclic compound with the molecular formula C11H12N2O2. It is part of the oxazolidinone family, which is known for its diverse pharmacological properties and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol, which includes an effective intramolecular ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more hydrogenated product.
Scientific Research Applications
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one has several applications in scientific research:
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, it inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This action disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar structure, used to treat Gram-positive bacterial infections.
Uniqueness
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imino group and phenyl substitution make it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
3846-12-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
InChI Key |
ZGJZGEQQONOLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)





![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)

![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)


